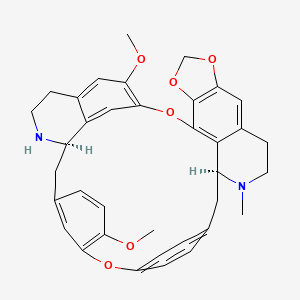

(+)-2'-Norcepharanthine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(+)-2’-Norcepharanthine is a bisbenzylisoquinoline alkaloid derived from the plant Stephania cepharantha. This compound has garnered significant interest due to its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-malarial activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-2’-Norcepharanthine typically involves the condensation of appropriate isoquinoline derivatives. One common method includes the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form a tetrahydroisoquinoline intermediate. This intermediate undergoes further cyclization and oxidation to yield the final bisbenzylisoquinoline structure.

Industrial Production Methods

Industrial production of (+)-2’-Norcepharanthine often employs large-scale extraction from the Stephania cepharantha plant. The plant material is subjected to solvent extraction, followed by chromatographic purification to isolate the desired alkaloid. Advances in synthetic biology and metabolic engineering are also being explored to produce this compound more efficiently.

Chemical Reactions Analysis

Types of Reactions

(+)-2’-Norcepharanthine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

Reduction: Catalytic hydrogenation using palladium on carbon can reduce the double bonds in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

(+)-2’-Norcepharanthine has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing other complex alkaloids.

Biology: Studied for its role in modulating cellular pathways and gene expression.

Medicine: Investigated for its potential in treating cancer, malaria, and inflammatory diseases.

Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

The mechanism of action of (+)-2’-Norcepharanthine involves multiple molecular targets and pathways:

Anti-cancer: Inhibits cell proliferation by inducing apoptosis and cell cycle arrest. It targets pathways like NF-κB and PI3K/Akt.

Anti-inflammatory: Reduces inflammation by inhibiting the production of pro-inflammatory cytokines and mediators.

Anti-malarial: Interferes with the life cycle of the malaria parasite by disrupting its cellular processes.

Comparison with Similar Compounds

(+)-2’-Norcepharanthine is unique among bisbenzylisoquinoline alkaloids due to its broad spectrum of biological activities. Similar compounds include:

Cepharanthine: Another bisbenzylisoquinoline alkaloid with similar anti-cancer and anti-inflammatory properties.

Tetrandrine: Known for its anti-fibrotic and anti-inflammatory effects.

Berbamine: Exhibits anti-cancer and immunomodulatory activities.

In comparison, (+)-2’-Norcepharanthine stands out for its potent anti-malarial activity and its ability to modulate multiple cellular pathways, making it a versatile compound in scientific research and therapeutic development.

Properties

CAS No. |

104386-91-6 |

|---|---|

Molecular Formula |

C36H36N2O6 |

Molecular Weight |

592.7 g/mol |

IUPAC Name |

(14S,27R)-22,33-dimethoxy-13-methyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaene |

InChI |

InChI=1S/C36H36N2O6/c1-38-13-11-24-18-33-35(42-20-41-33)36-34(24)28(38)15-21-4-7-25(8-5-21)43-31-16-22(6-9-29(31)39-2)14-27-26-19-32(44-36)30(40-3)17-23(26)10-12-37-27/h4-9,16-19,27-28,37H,10-15,20H2,1-3H3/t27-,28+/m1/s1 |

InChI Key |

ZKIAZXMDELJIMQ-IZLXSDGUSA-N |

Isomeric SMILES |

CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)C[C@@H]7C8=CC(=C(C=C8CCN7)OC)O4)OC)OCO3 |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C2C1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)CC7C8=CC(=C(C=C8CCN7)OC)O4)OC)OCO3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(6-Benzyl-4,5-dimethylpyridazin-3-yl)-2-methyl-3,4,5,6-tetrahydro-2H-[1,2]bipyrazinyl-5-yl]-propan-2-ol](/img/structure/B12823947.png)

![11-Bromo-7H-benzo[c]carbazole](/img/structure/B12823950.png)

![5,6-Dimethyl-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12823969.png)

![5-Bromo-7-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B12824002.png)